molecular formula C10H9ClF3NOS B14041045 1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14041045
M. Wt: 283.70 g/mol
InChI Key: IHTWUEPHKWMOHR-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloro-2-nitroaniline, undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Trifluoromethylation: The amino group is then reacted with trifluoromethylthiolating agents to introduce the trifluoromethylthio group.

    Chlorination: Finally, the compound is chlorinated to introduce the chloropropanone moiety.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloropropanone moiety can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethylthio group.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:

    1-(4-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: This compound lacks the thio group, which may affect its chemical reactivity and biological activity.

    1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one:

    1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-hydroxypropan-1-one: The hydroxyl group can alter the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

IHTWUEPHKWMOHR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)N)SC(F)(F)F)Cl

Origin of Product

United States

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